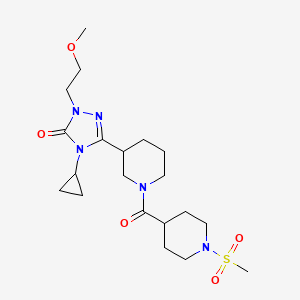

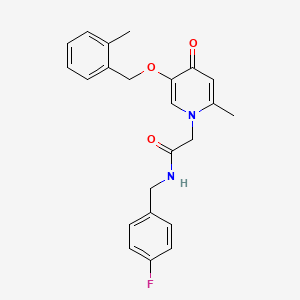

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is a topic of interest due to their potential antimicrobial activities. In one study, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. This process involved multiple steps, including the conversion of a Schiff base using 4-methoxybenzaldehyde and the subsequent creation of Mannich base derivatives using morpholine or methyl piperazine as the amine component . Another approach to synthesizing triazole derivatives involved the reaction of 4-(methylsulfonyl)phenylacetohydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate, to yield a triazole thione. This triazole was then subjected to cyclocondensation with different phenacyl bromides to produce various triazolothiadiazines .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents influencing their properties. For instance, the title compound in one study, 3-Cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, features a piperidine ring with both hydroxy groups in axial positions, while the tosyl group and the cyclopropane ring are in equatorial positions. This arrangement allows for the formation of an intramolecular O—H∙∙∙O hydrogen bond. In the crystal structure, molecules form inversion dimers via pairs of O—H∙∙∙O hydrogen bonds, creating cyclic R 4 4(8) motifs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are varied and can include condensation, cyclocondensation, and reactions with different reagents such as aldehydes, carbon disulfide, and hydrazine hydrate. For example, cyano acid hydrazide was condensed with cyclohexanone in refluxing ethanolic piperidine to yield a hydrazone, which then reacted with arylidines to produce triazolopyridines. These compounds could further react with elemental sulfur or undergo cycloaddition with various reagents to yield different heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The newly synthesized compounds in the studies were characterized by their IR, NMR, and mass spectra, which are essential for confirming their structures. Elemental analyses were also performed to verify the composition of the compounds. The biological activity of these compounds, including their cytotoxic, antibacterial, and antifungal properties, was screened, with some derivatives exhibiting promising results .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Compounds similar to the described chemical structure have been synthesized for various purposes, including exploring their antimicrobial activities and chemical reactivity. For instance, the synthesis of novel 1,2,4-triazole derivatives has been documented, where these compounds demonstrated good to moderate activities against test microorganisms due to their unique chemical structures (Bektaş et al., 2007). Additionally, the manipulation of 1,2,4-triazole frameworks has been explored to produce derivatives with potential utility in various chemical reactions, showcasing the versatility and reactivity of these compounds in synthetic chemistry applications (Furukawa et al., 2019).

Pharmacological Properties

While avoiding the discussion of drug use, dosage, and side effects, it's noteworthy to mention that structurally related compounds have been investigated for their potential pharmacological properties. Research into benzamide derivatives, for instance, identified certain compounds as potent serotonin 4 (5-HT4) receptor agonists, which could have implications for gastrointestinal motility without discussing specific therapeutic applications or side effects (Sonda et al., 2003).

Catalysis and Organic Synthesis

The compound's structural motif is indicative of potential utility in catalysis and organic synthesis. For example, rhodium-catalyzed intramolecular cyclization processes have been explored using substrates that share functional groups with the chemical structure , providing efficient routes to complex heterocycles and demonstrating the compound's relevance in synthetic organic chemistry (Grimster et al., 2010).

Enzyme Inhibition

Research into sulfonamides incorporating a variety of functional groups, including those similar to the compound of interest, has shown significant inhibitory activity against certain carbonic anhydrase isozymes. These findings underscore the potential for compounds within this class to serve as leads in the development of enzyme inhibitors for research applications (Alafeefy et al., 2015).

Propiedades

IUPAC Name |

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O5S/c1-30-13-12-24-20(27)25(17-5-6-17)18(21-24)16-4-3-9-22(14-16)19(26)15-7-10-23(11-8-15)31(2,28)29/h15-17H,3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPMTJQRQRSIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)